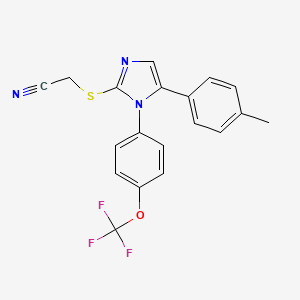

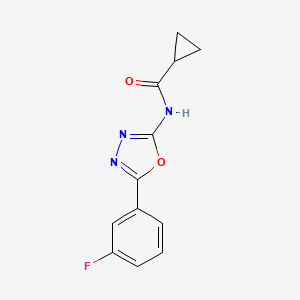

![molecular formula C22H20N6O4 B2497268 ethyl 2-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate CAS No. 887215-55-6](/img/structure/B2497268.png)

ethyl 2-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting with base compounds undergoing condensation, cyclization, and functional group modifications. For example, various derivatives involving triazolopyrimidine and triazolo[1,5-a]pyrimidine rings have been synthesized through reactions with amino-heterocycles or via heating with diethyl malonate under reflux conditions (Farghaly & Gomha, 2011), (Gomha & Farghaly, 2011).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized using spectroscopic techniques such as FT-IR, 1H and 13C NMR, and UV–Vis spectroscopy. Single-crystal X-ray diffraction is also employed to determine the structure precisely. DFT/B3LYP calculations, including HOMO-LUMO analysis, molecular docking studies, and molecular electrostatic potential (MEP) analysis, provide insights into the electronic properties and potential biological activity of these molecules (Sert et al., 2020).

Chemical Reactions and Properties

These compounds often participate in various chemical reactions, including cyclocondensation and nucleophilic substitution, leading to the formation of new heterocyclic systems. Such reactions are critical for the development of compounds with potential biological activities (Mohamed, 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined through experimental methods. The crystal structure analysis helps in understanding the molecular packing, hydrogen bonding interactions, and the overall stability of the crystal lattice (Xue et al., 2008).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo isomerization or tautomerism, are crucial for understanding the chemical behavior of these compounds. Studies often focus on modifications at specific sites in the molecule to investigate their impact on chemical reactivity and potential biological activity (Pryadeina et al., 2008).

Applications De Recherche Scientifique

Spectral and Molecular Docking Analyses

Compounds like ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate have been synthesized and identified through spectral analyses including FT-IR, NMR, UV–Vis, and x-ray diffraction. Theoretical calculations such as DFT/B3LYP functional analyses, HOMO-LUMO, and molecular docking studies suggest their potential as inhibitors for cancer treatment due to favorable binding energy and adherence to active protein sites (Sert et al., 2020).

Facile Synthesis Techniques

The reagent Ethyl 2-(2-tert-Butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) facilitates the synthesis of complex heterocycles, demonstrating the versatility of such ethyl derivatives in creating ring-fused pyrimidinone derivatives, which have potential applications in developing new chemical entities (Kanno et al., 1991).

Insecticidal Applications

Innovative heterocycles incorporating a thiadiazole moiety have been synthesized for assessing insecticidal activities against pests like the cotton leafworm, Spodoptera littoralis. This indicates the potential of such compounds in agricultural applications to protect crops from pests (Fadda et al., 2017).

Antitumor Agents

Pyridotriazolopyrimidines synthesized from similar ethyl derivatives show promising antitumor activity. Their synthesis and evaluation against cancer cell lines reveal the potential of these compounds in medicinal chemistry for developing new cancer therapies (Abdallah et al., 2017).

Fluorescent Properties

The synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives and the study of their fluorescent properties highlight the utility of ethyl derivatives in materials science, particularly for developing fluorescent materials and agents (Rangnekar & Rajadhyaksha, 1986).

Mécanisme D'action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. For example, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds have been synthesized as novel CDK2 targeting compounds .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[[2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O4/c1-3-32-22(31)16-6-4-5-7-17(16)24-18(29)12-27-13-23-20-19(21(27)30)25-26-28(20)15-10-8-14(2)9-11-15/h4-11,13H,3,12H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQTUCZJHKPOCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chloro-4-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2497187.png)

![2-(1H-indol-3-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2497188.png)

![1-(4-chlorophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2497190.png)

![[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2497192.png)

![2-phenoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2497194.png)

![N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide](/img/structure/B2497199.png)

![N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2497201.png)

![2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2497204.png)